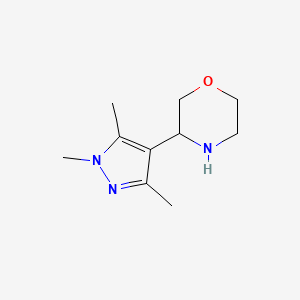
3-(trimethyl-1H-pyrazol-4-yl)morpholine
Vue d'ensemble
Description
3-(trimethyl-1H-pyrazol-4-yl)morpholine, also known as TMPM, is a heterocyclic compound. It has a molecular weight of 195.26 . The IUPAC name for this compound is 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)morpholine .
Molecular Structure Analysis
The InChI code for 3-(trimethyl-1H-pyrazol-4-yl)morpholine is 1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)9-6-14-5-4-11-9/h9,11H,4-6H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(trimethyl-1H-pyrazol-4-yl)morpholine is an oil at room temperature .Applications De Recherche Scientifique
Fluorescent Properties and Synthetic Applications
Research has demonstrated the synthetic utility of compounds related to 3-(trimethyl-1H-pyrazol-4-yl)morpholine in creating fluorescent molecules. For instance, ketone derivatives of propargylamines, which might share structural motifs with the compound , have been used as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles. These products exhibit notable fluorescent properties, with emission maximum wavelengths located at 453-465 and 363-400 nm, respectively. Certain compounds within this research have shown extremely large Stokes shifts, which may reach up to 91,000 cm-1, indicating their potential utility in fluorescent tagging and imaging applications (Odin et al., 2022).
Antimicrobial Activity
Compounds containing morpholin-4-yl and pyrazolyl groups have also been explored for their antimicrobial properties. A study on novel oxazolidinone antibacterial drugs, which replaced the morpholinyl ring with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, demonstrated excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). This indicates the potential of morpholine and pyrazole derivatives in the development of new antibacterial agents (Sang et al., 2016).
Anticholinesterase Activity
In another area of research, pyrazoline derivatives, particularly those with a morpholine component, have been synthesized and evaluated for their anticholinesterase effects. These compounds are of interest due to their potential applications in the treatment of neurodegenerative disorders. The study found that piperidine derivatives were generally more effective than their morpholine counterparts on cholinesterases, suggesting a nuanced role for the morpholine ring in medicinal chemistry applications (Altıntop, 2020).
Synthesis of Biologically Active Compounds
Research into the synthesis of compounds with a morpholin-4-yl group has yielded intermediates crucial for developing biologically active compounds, demonstrating the versatility of these structures in medicinal chemistry. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one highlighted its importance as an intermediate for creating small molecule inhibitors with potential anticancer properties (Wang et al., 2016).
Orientations Futures
While specific future directions for 3-(trimethyl-1H-pyrazol-4-yl)morpholine are not mentioned, pyrazole derivatives are gaining increasing attention in the scientific community due to their proven applicability and versatility as synthetic intermediates. They are used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Propriétés
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)9-6-14-5-4-11-9/h9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPZBDLYLMQFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trimethyl-1H-pyrazol-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)
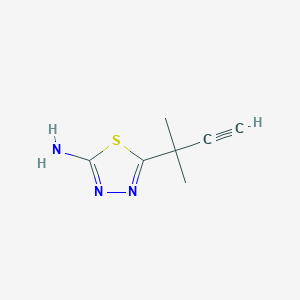
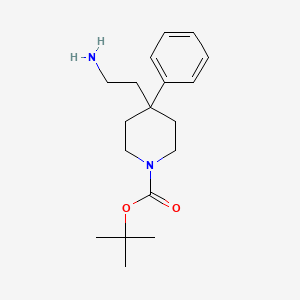
![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)
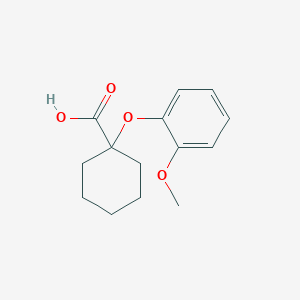


![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)
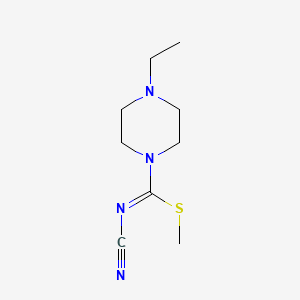
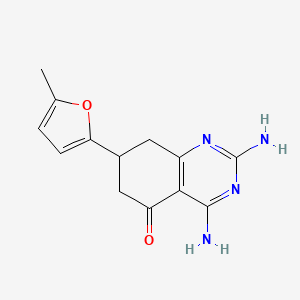

![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)